2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide
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Overview
Description
2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a 4-(methylthio)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide typically involves the reaction of 4-(methylthio)aniline with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and real-time monitoring can help in maintaining the desired reaction parameters and improving the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-based compounds with biological targets such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of the target protein and modulate its activity. This interaction can lead to the inhibition of enzymatic activity or the activation of signaling pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide
- 2-((4-(Methylthio)phenyl)amino)pyridine-3-sulfonamide
Uniqueness
This compound is unique due to the presence of the methylthio group, which can impart specific electronic and steric properties to the compound. This can influence its reactivity and interactions with biological targets, making it a valuable compound for medicinal chemistry and materials science research.
Properties
IUPAC Name |
2-(4-methylsulfanylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-18-10-6-4-9(5-7-10)15-12-11(19(13,16)17)3-2-8-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXZXELSVZRTBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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